molecular formula C24H23NO4 B11362827 1-phenyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

1-phenyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11362827
M. Wt: 389.4 g/mol
InChI Key: AGHCPQBDKIYNCR-UHFFFAOYSA-N
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Description

1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that exhibit significant bioactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

1-PHENYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-phenyl-3-[(2,4,6-trimethoxyphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C24H23NO4/c1-27-17-13-22(28-2)20(23(14-17)29-3)15-19-18-11-7-8-12-21(18)25(24(19)26)16-9-5-4-6-10-16/h4-14,19H,15H2,1-3H3

InChI Key

AGHCPQBDKIYNCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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